

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)aniline

Cat. No.: B137313

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Introduction

2-Fluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the metabolic stability often associated with the carbon-fluorine bond make this compound a valuable synthon for the development of novel pharmaceuticals and agrochemicals.^[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **2-Fluoro-6-(trifluoromethyl)aniline**.

Molecular Structure and Properties

The molecular structure of **2-Fluoro-6-(trifluoromethyl)aniline** is characterized by a benzene ring substituted with an amino group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 6.

Table 1: Molecular Identifiers and Weights

Identifier	Value
IUPAC Name	2-fluoro-6-(trifluoromethyl)aniline[2]
CAS Number	144851-61-6[2]
Molecular Formula	C ₇ H ₅ F ₄ N[2]
Molecular Weight	179.11 g/mol [2]
Canonical SMILES	C1=CC(=C(C(=C1)F)N)C(F)(F)F
InChI Key	CQSFHEFEKDRLKE-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value
Appearance	Liquid
Boiling Point	155 °C[3]
Density	1.388 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.462[3]
Flash Point	53 °C (closed cup)

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2-Fluoro-6-(trifluoromethyl)aniline**.

Table 3: Summary of Spectroscopic Data

Technique	Key Features
^{13}C NMR	Spectra available from commercial suppliers.
GC-MS	Top peaks at m/z 159, 132, and 179.
FTIR	Spectra available for neat and ATR-neat samples.
Raman	FT-Raman spectra have been recorded.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-6-(trifluoromethyl)aniline** is not readily available in the public domain, a general approach often involves the reduction of the corresponding nitro compound, 1-fluoro-2-nitro-3-(trifluoromethyl)benzene. The following is a representative protocol for the reduction of a similar nitroaromatic compound to its corresponding aniline, which can be adapted by a skilled synthetic chemist.

Representative Experimental Protocol: Reduction of a Nitroaromatic Compound

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic starting material (1.0 equivalent).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or ethyl acetate.
- **Catalyst Addition:** Carefully add a catalytic amount of palladium on carbon (10% Pd/C).
- **Hydrogenation:** The flask is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with the solvent.

- Purification: The filtrate is concentrated under reduced pressure to yield the crude aniline product. Further purification can be achieved by column chromatography or distillation.

Applications in Drug Discovery and Agrochemicals

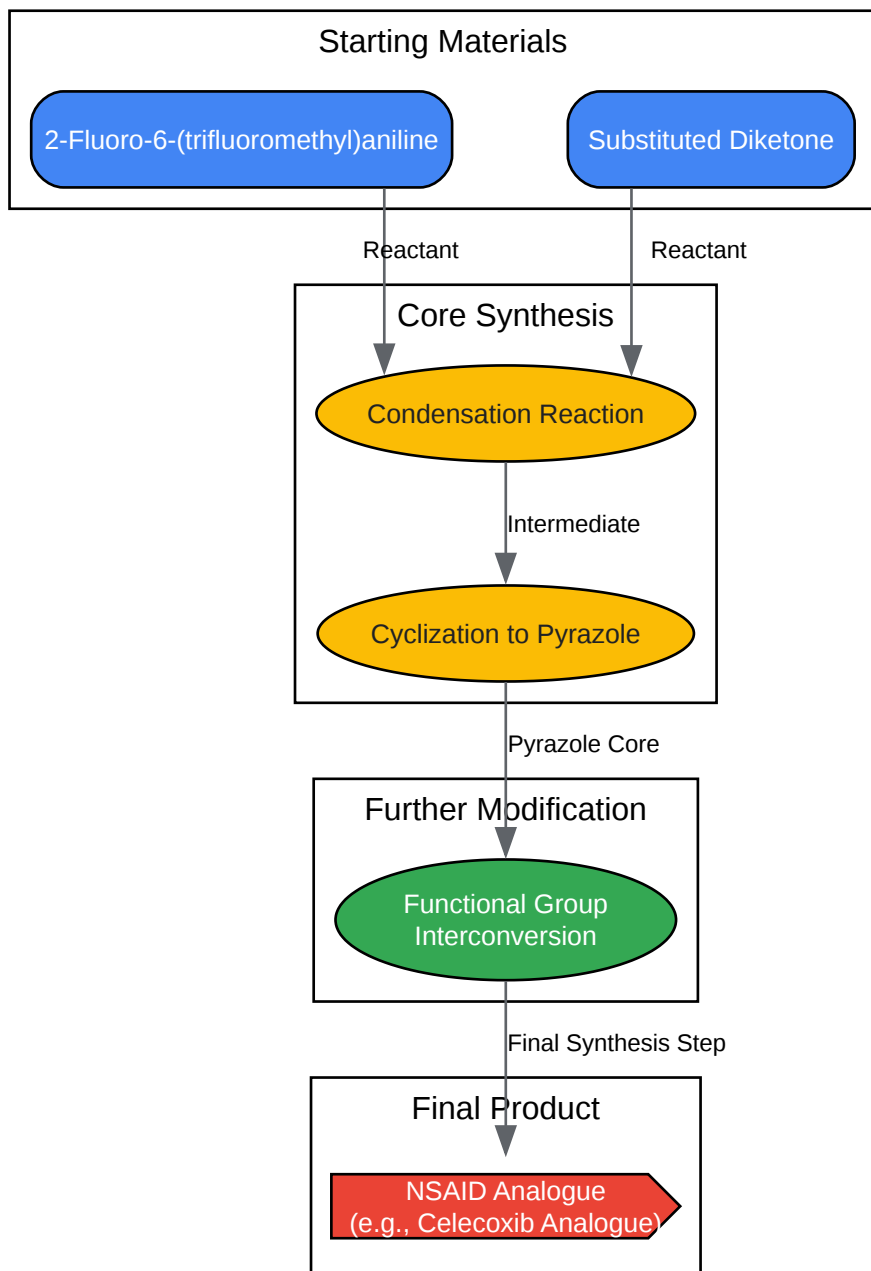
2-Fluoro-6-(trifluoromethyl)aniline is a valuable building block for the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate to its target protein.

Role in the Synthesis of Anti-Inflammatory Agents

This aniline derivative is a potential starting material for the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib.^{[4][5][6]} The general synthetic strategy involves the condensation of a substituted aniline with a diketone to form a pyrazole ring, a core scaffold in many COX-2 inhibitors.

Diagram 1: General Synthetic Workflow for Pyrazole-based NSAIDs

General Synthetic Workflow for Pyrazole-based NSAIDs

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Caption: A logical workflow for the synthesis of pyrazole-based NSAIDs.

Role in Agrochemicals

Substituted anilines, including those with trifluoromethyl groups, are key intermediates in the production of various pesticides. For instance, 2,6-dichloro-4-trifluoromethylaniline is a precursor to the insecticide Fipronil.[7][8] By analogy, **2-fluoro-6-(trifluoromethyl)aniline** could be utilized in the synthesis of novel pesticides with potentially enhanced efficacy and specific modes of action.

Safety and Handling

2-Fluoro-6-(trifluoromethyl)aniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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